molecular formula C10H14ClNO B1308174 (4-Chlorobenzyl)(2-methoxyethyl)amine CAS No. 827328-39-2

(4-Chlorobenzyl)(2-methoxyethyl)amine

Cat. No.: B1308174
CAS No.: 827328-39-2
M. Wt: 199.68 g/mol
InChI Key: YAKIFYDDSQOBAF-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl)(2-methoxyethyl)amine is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and an ethanamine chain substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzyl)(2-methoxyethyl)amine typically involves the reaction of 4-chlorobenzyl chloride with 2-methoxyethanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-Chlorobenzyl chloride+2-MethoxyethanamineThis compound+HCl\text{4-Chlorobenzyl chloride} + \text{2-Methoxyethanamine} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzyl chloride+2-Methoxyethanamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobenzyl)(2-methoxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the chlorine atom.

Major Products

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(4-Chlorobenzyl)(2-methoxyethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylamine: Similar structure but lacks the methoxy group.

    2-Methoxybenzylamine: Similar structure but lacks the chlorine atom.

    4-Chlorobenzyl chloride: Precursor in the synthesis of (4-Chlorobenzyl)(2-methoxyethyl)amine.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the methoxy group, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct properties compared to its analogs, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKIFYDDSQOBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397525
Record name N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827328-39-2
Record name 4-Chloro-N-(2-methoxyethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827328-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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